molecular formula C21H20N2O3 B13101588 Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate

Cat. No.: B13101588
M. Wt: 348.4 g/mol
InChI Key: ZPCGTPAAHXJEFD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl group, and a p-tolyloxy group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base to form an intermediate chalcone This intermediate is then reacted with guanidine to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate

Uniqueness

Ethyl 4-methyl-6-phenyl-2-(p-tolyloxy)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. The presence of the p-tolyloxy group distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 4-methyl-2-(4-methylphenoxy)-6-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C21H20N2O3/c1-4-25-20(24)18-15(3)22-21(26-17-12-10-14(2)11-13-17)23-19(18)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3

InChI Key

ZPCGTPAAHXJEFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC3=CC=C(C=C3)C)C

Origin of Product

United States

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